molecular formula C8H10F3IO B2488424 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2551120-66-0

1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2488424
CAS No.: 2551120-66-0
M. Wt: 306.067
InChI Key: HXHNPMIDXCDIDM-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[211]hexane is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of a suitable cyclopropane derivative, followed by iodination and subsequent functional group modifications to introduce the trifluoromethyl and oxabicyclo moieties.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming more complex ring systems.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
  • 1-(Chloromethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
  • 1-(Fluoromethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

Uniqueness: 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodine atom, which can be selectively substituted, providing a versatile platform for further chemical modifications. This makes it particularly valuable in synthetic chemistry for the development of new compounds with tailored properties.

Properties

IUPAC Name

1-(iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3IO/c1-6-2-7(3-6,4-12)13-5(6)8(9,10)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHNPMIDXCDIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2C(F)(F)F)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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